6-Methyl-1,6-diazaspiro[3.3]heptane oxalate
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Overview
Description
6-Methyl-1,6-diazaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiroheptane ring system. It has various applications in organic synthesis, pharmaceuticals, and chemical research.
Preparation Methods
The synthesis of 6-Methyl-1,6-diazaspiro[3.3]heptane oxalate typically involves the reaction of 6-Methyl-1,6-diazaspiro[3.3]heptane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. Industrial production methods may involve the use of anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
6-Methyl-1,6-diazaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
6-Methyl-1,6-diazaspiro[3.3]heptane oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1,6-diazaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
6-Methyl-1,6-diazaspiro[3.3]heptane oxalate can be compared with other similar compounds, such as:
6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride: This compound has a similar spirocyclic structure but differs in its counterion, which is chloride instead of oxalate.
2-Oxa-6-azaspiro[3.3]heptane oxalate: This compound has an additional oxygen atom in the ring system, which can influence its chemical properties and reactivity. The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the oxalate counterion, which can affect its solubility, stability, and reactivity.
Properties
IUPAC Name |
6-methyl-1,6-diazaspiro[3.3]heptane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H2O4/c1-8-4-6(5-8)2-3-7-6;3-1(4)2(5)6/h7H,2-5H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFXNCYHWWHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCN2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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